Technical Guide: (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (CAS Number: 313241-14-4)
Technical Guide: (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (CAS Number: 313241-14-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and spectral characterization, and explores the potential biological activities of the broader benzimidazole class to which it belongs.
Chemical Properties and Identifiers
(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 313241-14-4 | [1][2][3] |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | [3] |
| Molecular Weight | 244.17 g/mol | [3] |
| Synonyms | [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | [2] |
Synthesis
The synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is typically achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester (CAS: 82791-95-5)
A common synthetic route to the ethyl ester intermediate involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.
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Materials: 2-(Trifluoromethyl)-1H-benzimidazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetone, dimethylformamide).
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Procedure:
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Dissolve 2-(trifluoromethyl)-1H-benzimidazole in the chosen solvent.
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Add the base to the solution and stir for a designated period to form the corresponding anion.
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Slowly add ethyl bromoacetate to the reaction mixture.
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Heat the mixture at a specific temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain pure (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester.
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Step 2: Hydrolysis to (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
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Materials: (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester, a base (e.g., sodium hydroxide, lithium hydroxide), a solvent system (e.g., a mixture of ethanol and water).
-
Procedure:
-
Dissolve the ethyl ester in the solvent mixture.
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Add an aqueous solution of the base.
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Filter the precipitate, wash with water, and dry to yield (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.
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Synthesis Workflow Diagram
Caption: Synthetic pathway for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (benzimidazole ring): multiplet in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-): singlet around δ 5.0 ppm. Carboxylic acid proton (-COOH): broad singlet at δ > 10 ppm. |
| ¹³C NMR | Trifluoromethyl carbon (-CF₃): quartet around δ 120 ppm (due to C-F coupling). Carbonyl carbon (-COOH): signal in the range of δ 170-180 ppm. Aromatic carbons: signals in the range of δ 110-145 ppm. Methylene carbon (-CH₂-): signal around δ 45-55 ppm. |
| Mass Spec. | Expected [M-H]⁻ peak at m/z 243.04. |
| IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band from 2500-3300. C=O stretch (carboxylic acid): strong band around 1700-1725. C-F stretch: strong bands in the region of 1100-1300. C=N and C=C stretches (aromatic): medium bands in the 1450-1620 region. |
Potential Biological Activities
Direct biological activity data for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is limited in published literature. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous derivatives have been investigated and developed for various therapeutic applications.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of benzimidazole derivatives.[2][10][11][12][13] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.
Antimicrobial Activity: The benzimidazole nucleus is a core component of many antimicrobial agents. Derivatives have shown activity against a wide range of bacteria and fungi.[1][14][15][16][17][18][19][20][21][22] The presence of the trifluoromethyl group can, in some cases, enhance antimicrobial potency.
Signaling Pathway Relationship Diagram
Given the known activities of benzimidazole derivatives, a potential, though unconfirmed, mechanism of action for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid could involve the modulation of inflammatory or microbial pathways.
Caption: Potential mechanisms of action based on the benzimidazole scaffold.
Conclusion
(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific biological data on this compound is scarce, its structural features, particularly the benzimidazole core and the trifluoromethyl group, suggest that it and its derivatives are promising candidates for further investigation in the fields of anti-inflammatory and antimicrobial drug discovery. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound.
References
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- 12. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. isca.me [isca.me]
- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsm.com [ijpsm.com]
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- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1 H-Indol-3-yl)-1 H-benzo[ d]imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
